2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a thiophene ring and an oxadiazole moiety. This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The unique structure of this compound suggests potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods that involve the reaction of thiophene derivatives with oxadiazole intermediates. The synthesis and biological evaluations of similar compounds have been documented in scientific literature, indicating their relevance in pharmacological studies and material science .
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is classified as:
The synthesis of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Technical details regarding specific reagents, reaction conditions (temperature, time), and yields can vary based on the methods employed .
The molecular structure of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide can be described as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure. For instance, characteristic peaks in NMR spectra will correspond to the hydrogen atoms in various environments within the molecule .
The chemical reactivity of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide can include:
These reactions are crucial for understanding its potential transformations and applications in synthetic organic chemistry .
The mechanism of action for compounds like 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide often involves interaction with biological targets at the molecular level:
Quantitative data from biological assays would provide insights into its efficacy and potency against specific targets .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
The potential applications of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide include:
Research into similar compounds indicates their promise in therapeutic applications and their utility as research tools .
The strategic design of hybrid molecular architectures represents a cornerstone of modern medicinal chemistry, particularly in the development of novel pharmacologically active agents. These hybrids integrate distinct heterocyclic systems—each possessing intrinsic bioactivity—into a single molecular framework, creating new chemical entities with potentially enhanced or novel biological profiles. The compound 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide exemplifies this approach, uniting a thiophene moiety and a 1,3,4-oxadiazole ring via an acetamide linker. Such integration capitalizes on the unique electronic, steric, and metabolic properties inherent to each heterocycle, aiming to optimize interactions with biological targets while improving pharmacokinetic behavior. This molecular hybridization strategy transcends simple additive effects; it facilitates emergent properties through electronic modulation, conformational restriction, and the creation of novel three-dimensional pharmacophores capable of selective target engagement. The systematic exploration of these hybrids accelerates the discovery of lead compounds addressing complex diseases, particularly where polypharmacology or multi-target engagement is advantageous [3] [5].
The thiophene ring, a five-membered heterocycle containing sulfur, is a privileged scaffold in drug design due to its favorable physicochemical profile and versatile bioactivity. Its electron-rich π-system enables strong hydrophobic and stacking interactions with biological macromolecules, while its resemblance to endogenous phenylalanine facilitates integration into metabolic pathways without excessive toxicity. Thiophene derivatives exhibit broad pharmacological spectra, including antimicrobial, anti-inflammatory, and notably, anticancer activities. The sulfur atom contributes to hydrogen bonding and dipole-dipole interactions, enhancing target binding affinity. Structurally, thiophene’s planar conformation promotes intercalation into DNA or insertion into enzyme active sites, a property exploited in kinase inhibitors and tubulin polymerization modulators [3] [6]. For instance, thiophene-based analogs demonstrate potent inhibition of cancer cell proliferation by disrupting microtubule dynamics or inducing apoptosis through mitochondrial pathways [3].
Complementarily, the 1,3,4-oxadiazole ring—a five-membered heterocycle featuring two nitrogen atoms and one oxygen atom—is renowned for its metabolic stability, hydrogen-bonding capability, and role as a bioisostere for ester or amide functionalities. Its high aromaticity confers rigidity to molecular structures, reducing conformational entropy penalties upon target binding. Crucially, the oxadiazole ring acts as a hydrogen-bond acceptor at multiple sites (ring nitrogen and oxygen atoms), facilitating interactions with key amino acid residues in enzymatic pockets. This heterocycle significantly enhances compounds' ability to inhibit enzymes like carbonic anhydrases (CA), thymidylate synthase, or receptor tyrosine kinases implicated in cancer progression. Derivatives bearing the 1,3,4-oxadiazole nucleus exhibit pronounced cytotoxic effects against diverse cancer cell lines, including breast (MCF-7), colon (HCT116), and leukemia (HL-60) models. The mechanism often involves interference with DNA synthesis, induction of oxidative stress, or inhibition of angiogenesis-related signaling cascades [5]. For example, oxadiazole-linked sulfonamides inhibit carbonic anhydrase IX (CA-IX), a target overexpressed in hypoxic tumors, with inhibition constants (K~i~) reaching nanomolar levels (23–79 nM) [3] [5].
Table 1: Comparative Bioactivity Profiles of Thiophene and 1,3,4-Oxadiazole Motifs
Heterocycle | Key Physicochemical Properties | Exemplar Biological Activities | Mechanistic Insights |
---|---|---|---|
Thiophene | Electron-rich π-system, Planar conformation, Moderate lipophilicity (log P ~2.1), Metabolic susceptibility at C-2/C-5 | Microtubule destabilization, Kinase inhibition (e.g., VEGFR), Apoptosis induction | Disrupts tubulin polymerization (IC~50~ ~0.28 μg/mL in MCF-7), Intercalates DNA, Generates ROS |
1,3,4-Oxadiazole | High dipole moment (~4.5 D), Rigid planar structure, Strong H-bond acceptor capacity, Metabolic resistance | Carbonic anhydrase inhibition (e.g., CA-IX), Topoisomerase inhibition, Antiangiogenic effects | Inhibits hCA IX (K~i~ = 23–79 nM), Induces G2/M cell cycle arrest, Suppresses FAK signaling |
Table 2: Structural Modifications Influencing Activity in Thiophene and Oxadiazole Derivatives
Core Structure | Common Substitution Patterns | Impact on Potency/Specificity | Reference Example |
---|---|---|---|
Thiophene | 2-Aroyl/heteroaryl, 5-Amino/alkyl, Benzothiophene fusion | Increased tubulin binding, Enhanced cellular uptake, Improved kinase selectivity | 2-(4-Chlorophenyl)amino-5-(2,4-dihydroxyphenyl) derivatives active against T47D (breast) and HT-29 (colon) carcinoma [3] |
1,3,4-Oxadiazole | 2-Sulfonamide, 5-Aryl/heteroaryl (e.g., indole, trichlorophenyl), 2-Thioether linkage | Augmented CA inhibition, DNA interaction strength, Solubility modulation | 2-(Adamantyl)-5-(3-substituted phenyl) derivatives with broad-spectrum anticancer activity (GI~50~ MG-MID = 4.37–5.89 μmol/L) [5] |
The fusion of thiophene and 1,3,4-oxadiazole into 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide represents a deliberate pharmacophoric integration strategy aimed at overcoming limitations inherent in single-heterocycle agents. This hybridization leverages electronic complementarity, steric optimization, and multi-target potential to enhance biological efficacy.
Electronic Synergy: The electron-donating thiophene ring and the electron-deficient oxadiazole moiety create an intramolecular "push-pull" system. This polarization enhances the molecule’s dipole moment, improving aqueous solubility and facilitating stronger electrostatic interactions with polarized regions of target proteins, such as ATP-binding sites in kinases or catalytic zinc sites in metalloenzymes. The acetamide linker (-NH-C=O-) bridges these heterocycles, acting as a hydrogen-bond donor/acceptor unit that mimics peptide bonds, thereby promoting binding to proteolytic enzymes or receptors recognizing peptide motifs. Computational studies of analogous hybrids confirm reduced energy gaps between HOMO-LUMO orbitals, facilitating charge transfer interactions with biological macromolecules [4] [5].
Spatial and Conformational Advantages: The planar thiophene and oxadiazole rings, when connected via a flexible acetamide spacer, provide an optimal balance between rigidity and rotational freedom. This semi-constrained architecture allows the hybrid to adopt bioactive conformations with minimal entropic cost upon target binding. The m-tolyl substituent (3-methylphenyl) on the oxadiazole ring introduces steric bulk and hydrophobicity, potentially enhancing interactions within deep hydrophobic pockets of targets like tubulin or kinase allosteric sites. Molecular docking analyses of structurally similar hybrids, such as indole-oxadiazole-triazole compounds (e.g., 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide), demonstrate simultaneous engagement with multiple subsites in enzyme active pockets—unachievable with simpler monocyclic systems [4].
Multi-Target Pharmacological Potential: By incorporating two distinct bioactive pharmacophores, this hybrid exhibits intrinsic potential for polypharmacology. The thiophene moiety may confer activity against cytoskeletal targets (e.g., tubulin), while the oxadiazole ring contributes enzyme-inhibitory capabilities (e.g., against CA IX or topoisomerase II). This dual-target capability is critical in oncology, where resistance to single-target agents is common. Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles illustrate how hybridization expands activity spectra, showing efficacy across colon (HCT116), lung (H460), and breast (MCF-7) cancer lines where single-heterocycle precursors failed [3] [5]. The incorporation of the m-tolyl group further modulates pharmacokinetics—its methyl group enhances membrane permeability while avoiding excessive lipophilicity, potentially improving blood-brain barrier penetration for CNS-active analogs.
Table 3: Electronic and Steric Parameters in Hybrid Pharmacophore Design
Structural Feature | Electronic Parameters | Steric Contributions | Biological Consequence |
---|---|---|---|
Thiophen-2-yl | HOMO energy: ~ -8.9 eV, Polar Surface Area (PSA): 28.5 Ų | Planar conformation, Van der Waals volume: ~52 ų | DNA intercalation, Hydrophobic pocket occupancy, π-π stacking with aromatic residues (e.g., Phe) |
1,3,4-Oxadiazol-2-yl | LUMO energy: ~ -0.9 eV, Dipole moment: 4.5–5.0 D, PSA: 30–40 Ų | Rigid planar core, Steric accessibility at N-1/N-4 | H-bond acceptance at key catalytic residues (e.g., His, Asn), Orientation control in active sites |
Acetamide Linker | Carbonyl dipole: ~2.7 D, Amide NH pK~a~: ~15–20 | Partial rotational freedom (N-C(O) bond), Bond length: C=O (1.23 Å), C-N (1.33 Å) | Mimics peptide backbone, H-bond donation/acceptance, Distance modulation between pharmacophores |
m-Tolyl (C~6~H~4~CH~3~-3) | Inductive effect: +I (methyl), Resonance: minimal | Increased hydrophobicity (log P +0.5–0.7 vs phenyl), Orthogonal methyl rotation | Enhanced membrane penetration, Hydrophobic cavity filling, Metabolic resistance at meta-position |
The hybridization strategy exemplified by 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide transcends simple molecular conjugation. It represents a rational approach to:
This integrative pharmacophore model provides a robust foundation for developing next-generation therapeutics targeting oncological, infectious, and inflammatory diseases where conventional monocyclic agents show limited efficacy.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1